molecular formula C16H13ClN2O2S B11458269 2-[(4-Chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole

2-[(4-Chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B11458269
M. Wt: 332.8 g/mol
InChI Key: BVCPHRQRIUNHOB-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and materials science. The compound features a 1,3,4-oxadiazole ring, which is known for its stability and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of 4-chlorobenzyl chloride and 4-methoxybenzoic acid.

    Cyclization: The intermediate is then subjected to cyclization using hydrazine hydrate to form the 1,3,4-oxadiazole ring.

    Thioether Formation:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(4-Chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Materials Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Protein Interactions: It can interact with proteins, altering their function and activity.

    Pathways: The compound may affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • 2-[(4-Chlorobenzyl)sulfanyl]-5-(2-furyl)-1,3,4-oxadiazole
  • 2-[(4-Chlorobenzyl)sulfanyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole

Uniqueness

2-[(4-Chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H13ClN2O2S

Molecular Weight

332.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C16H13ClN2O2S/c1-20-14-8-4-12(5-9-14)15-18-19-16(21-15)22-10-11-2-6-13(17)7-3-11/h2-9H,10H2,1H3

InChI Key

BVCPHRQRIUNHOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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